N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide
CAS No.: 339207-98-6
Cat. No.: VC0512334
Molecular Formula: C13H9BrN4O4
Molecular Weight: 365.14g/mol
* For research use only. Not for human or veterinary use.
![N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide - 339207-98-6](/images/no_structure.jpg)
Specification
CAS No. | 339207-98-6 |
---|---|
Molecular Formula | C13H9BrN4O4 |
Molecular Weight | 365.14g/mol |
IUPAC Name | N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C13H9BrN4O4/c14-11-6-10(18(21)22)5-9(12(11)19)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20)/b16-7+ |
Standard InChI Key | UXYCSDBHKSRQDL-FRKPEAEDSA-N |
SMILES | C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Introduction
Structure and Chemical Properties
N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide belongs to the family of hydrazone Schiff bases, which are characterized by the presence of the -C=N-NH- functional group. The compound is specifically derived from the condensation of isonicotinohydrazide (isoniazid) with 3-bromo-2-hydroxy-5-nitrobenzaldehyde . Its chemical structure features multiple functional groups that contribute to its biological activities and coordination chemistry.
Physical and Chemical Data
The molecule contains several important functional moieties: a pyridine ring (from isoniazid), a hydrazone linkage (-C=N-NH-CO-), a hydroxyl group, a bromine atom, and a nitro group attached to the phenyl ring. These structural elements create a molecule with significant potential for biological interactions and metal coordination.
Table 1: Physicochemical Properties of N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide
The compound adopts a trans configuration with respect to the C=N bond, similar to other hydrazone derivatives reported in the literature . This configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the hydrazone linkage.
Synthesis and Characterization
Synthetic Approaches
The synthesis of N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide typically follows a condensation reaction between isonicotinohydrazide and 3-bromo-2-hydroxy-5-nitrobenzaldehyde. Based on similar compounds reported in the literature, the general synthetic procedure can be outlined as follows:
Table 2: Synthetic Protocol for N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide
This synthetic method is analogous to that reported for similar hydrazone compounds, such as N'-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, which was synthesized by reacting 5-bromo-3-methoxysalicylaldehyde with isonicotinohydrazide in methanol .
Infrared Spectroscopy
The IR spectrum would be expected to show characteristic bands corresponding to the functional groups present in the molecule:
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N-H stretching vibration around 3300-3200 cm⁻¹
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O-H stretching vibration around 3500-3400 cm⁻¹
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C=O stretching vibration around 1670-1650 cm⁻¹
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C=N stretching vibration around 1620-1600 cm⁻¹
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NO₂ asymmetric and symmetric stretching around 1550-1500 cm⁻¹ and 1370-1300 cm⁻¹
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C-Br stretching around 750-600 cm⁻¹
These assignments are based on characterization data reported for similar hydrazone compounds .
Nuclear Magnetic Resonance Spectroscopy
The expected ¹H NMR spectral features of the compound in DMSO-d₆ would include:
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Azomethine proton (-HC=N): singlet at δ 8.5-8.8 ppm
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Pyridine ring protons: multiplets at δ 7.8-8.7 ppm
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Aromatic protons of the phenyl ring: signals at δ 7.0-8.0 ppm
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NH proton: singlet at δ 11.5-12.0 ppm
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OH proton: singlet at δ 11.0-12.5 ppm
The ¹³C NMR spectrum would show signals for the carbonyl carbon (δ 160-165 ppm), azomethine carbon (δ 145-150 ppm), and aromatic carbons (δ 110-140 ppm) .
Biological Activities
Antimycobacterial Properties
The structural features of N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide suggest significant potential for antimycobacterial activity, particularly against Mycobacterium tuberculosis. Isoniazid-derived hydrazones have demonstrated effective activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .
The mechanism of action of isoniazid derivatives typically involves the inhibition of enoyl-ACP reductase (InhA), which is crucial for mycolic acid biosynthesis in mycobacteria . The presence of additional functional groups in N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide may enhance its lipophilicity and cell penetration, potentially improving its antimycobacterial efficacy.
Several studies have reported that hydrazones derived from isoniazid show good activity against Mycobacterium tuberculosis, with some compounds exhibiting potent activity against isoniazid-resistant strains . The increased lipophilicity of isoniazid derivatives plays an important role in their antimycobacterial activity, as noted in research on fatty acid hydrazide derivatives of isoniazid .
Metal Complexation and Enhanced Biological Activities
N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide possesses multiple coordination sites that make it an excellent ligand for metal complexation. The compound can coordinate to metal ions through the hydroxyl oxygen, carbonyl oxygen, and azomethine nitrogen atoms.
Metal complexes of hydrazone Schiff bases often exhibit enhanced biological activities compared to the free ligands. For instance, studies on similar compounds have shown that copper, nickel, and cobalt complexes of hydrazone ligands derived from isoniazid display significant antimicrobial properties .
Table 3: Potential Biological Activities Based on Similar Hydrazone Compounds
Research on copper, nickel, and cobalt complexes of related hydrazone Schiff base ligands revealed that their antimicrobial activity followed the order Ni > Co > Cu, suggesting that metal coordination can significantly modulate biological activity .
Structure-Activity Relationships
The biological activity of N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide is expected to be influenced by several structural features:
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Hydrazone Linkage: The -C=N-NH- moiety is essential for antimycobacterial activity and provides a site for hydrogen bonding interactions with biological targets .
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Hydroxyl Group: The 2-hydroxyl group can form intramolecular hydrogen bonds, stabilizing the molecular conformation, and may also participate in interactions with biological receptors .
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Bromine Substituent: The bromine atom at position 3 enhances lipophilicity and can engage in halogen bonding interactions with biological targets .
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Nitro Group: The nitro group at position 5 serves as an electron-withdrawing group, which can influence the electronic properties of the molecule and its interactions with biological targets .
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Pyridine Ring: The pyridine moiety derived from isoniazid is crucial for antimycobacterial activity, as it undergoes bioactivation to form the active species that inhibits InhA .
Applications and Future Perspectives
Pharmaceutical Applications
The primary application of N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide lies in its potential as an antimycobacterial agent, particularly for the treatment of tuberculosis. The emergence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents with enhanced efficacy and reduced susceptibility to resistance mechanisms .
The compound may also find applications in the treatment of infections caused by nontuberculous mycobacteria (NTM), which are increasingly recognized as significant human pathogens, especially in immunocompromised individuals .
Crystal Engineering and Pharmaceutical Cocrystals
Another potential application is in crystal engineering and the development of pharmaceutical cocrystals. Isoniazid derivatives have been explored for cocrystallization with various coformers to improve their pharmaceutical properties .
A study on cocrystals of isoniazid and cinnamic acid derivatives demonstrated that cocrystallization can produce solid forms with improved pharmaceutical properties . Similar approaches could be applied to N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide to enhance its solubility, stability, and bioavailability.
Coordination Chemistry and Materials Science
The potential of N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide as a ligand for metal complexation extends beyond biological applications. Metal complexes of Schiff base ligands have been investigated for various applications in materials science, including as catalysts, fluorescent materials, and ion recognition systems .
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